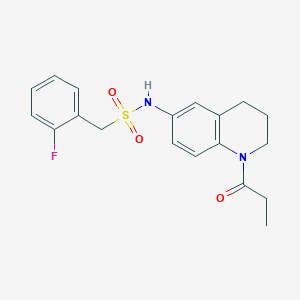

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

This compound belongs to the methanesulfonamide class, characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2-fluorophenyl-methanesulfonamide moiety at the 6-position.

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-5-7-14-12-16(9-10-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKYNFUSEQCJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the tetrahydroquinoline core. The fluorophenyl group can be synthesized through electrophilic aromatic substitution reactions, while the tetrahydroquinoline core can be constructed via cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would likely include the use of catalysts to improve reaction efficiency and yield, as well as purification steps to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is hypothesized that it interacts with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variants

The compound’s closest analogs differ in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Functional Implications

- Fluorine Substitution: The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like Quinabactin . Fluorine’s electronegativity could influence hydrogen bonding or dipole interactions in biological targets.

- Tetrahydroquinoline Modifications: The 1-propanoyl group in the target compound vs. 1-propyl-2-oxo in A1F and Quinabactin alters conformational flexibility and hydrogen-bonding capacity.

- Sulfonamide Variations :

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, which warrant a detailed examination of its biological activity.

Chemical Structure

The compound's IUPAC name indicates a complex structure that includes a fluorinated aromatic ring, a tetrahydroquinoline moiety, and a methanesulfonamide group. This unique combination may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interactions with various biological pathways. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit anti-inflammatory properties.

Biological Activity Overview

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on rodent models indicated that the compound significantly reduced depressive-like behaviors when administered at specific dosages. Behavioral tests such as the forced swim test showed a marked increase in mobility compared to control groups.

- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines. Additionally, in vivo studies using carrageenan-induced paw edema models showed significant reductions in swelling.

- Neuroprotective Properties : Research has indicated that this compound can attenuate neuronal cell death induced by oxidative stressors such as hydrogen peroxide. Mechanistic studies revealed that it modulates the expression of antioxidant enzymes, thereby enhancing cellular resilience.

- Analgesic Effects : In pain models, the compound exhibited significant analgesic properties comparable to established analgesics like morphine, suggesting its potential utility in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.